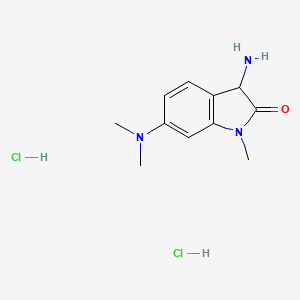
3-amino-6-(dimethylamino)-1-methyl-2,3-dihydro-1H-indol-2-one dihydrochloride
Vue d'ensemble
Description
3-amino-6-(dimethylamino)-1-methyl-2,3-dihydro-1H-indol-2-one dihydrochloride is a useful research compound. Its molecular formula is C11H17Cl2N3O and its molecular weight is 278.18 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis of Structurally Diverse Compounds
- 3-Dimethylamino-1-(thiophen-2-yl)propan-1-one hydrochloride, a compound structurally related to the requested chemical, has been utilized to generate a diverse library of compounds through alkylation and ring closure reactions. This process yields various derivatives, including pyrazolines, pyridines, benzodiazepines, benzothiazepine, and pyrimido[1,2-a]benzimidazole (Roman, 2013).
Formation of Heteroarylindoles
- Methyl and ethyl 3-dimethylamino-2-(indol-3-yl)propenoate are precursors in synthesizing 3-heteroarylindoles, leading to the production of meridianine analogues and indolylpyranones. This demonstrates the chemical's versatility in creating complex molecular structures (Jakše et al., 2004).
Cyclization to Tetrahydro-β-carbolines
- A method involving 3-[(dimethylamino)methyl]indoles (gramines) uses malonate-based nucleophiles for substitution, followed by cyclization to tetrahydro-β-carboline derivatives. This showcases the application in synthesizing complex organic structures (Fujita et al., 2019).
Intramolecular Diels-Alder Reaction
- The compound is involved in intramolecular Diels-Alder reactions, leading to the formation of isoindol-1-ones. This illustrates its role in facilitating significant organic synthesis reactions (Widmer et al., 1978).
Formation of Pyrido[2,3-d]pyrimidines
- 6-[(Dimethylamino)methylene]amino-1,3-dimethyluracil, a related compound, undergoes cycloaddition reactions to form pyrido[2,3-d]pyrimidines, demonstrating the compound's potential in creating nucleic acid analogues and other biologically relevant structures (Walsh et al., 1988).
Synthesis of Antineoplastic Agents
- The compound has been used in the synthesis of new classes of antineoplastic agents, demonstrating its potential in medicinal chemistry and drug development (Nguyen et al., 1990).
Formation of Pyrimido[5,4-b]indole Derivatives
- Methyl 3-amino-1H-indole-2-carboxylates are used to form 5H-pyrimido[5,4-b]indole derivatives, highlighting its role in synthesizing complex heterocyclic structures (Shestakov et al., 2009).
Propriétés
IUPAC Name |
3-amino-6-(dimethylamino)-1-methyl-3H-indol-2-one;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3O.2ClH/c1-13(2)7-4-5-8-9(6-7)14(3)11(15)10(8)12;;/h4-6,10H,12H2,1-3H3;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRTLZHMXSMKWPM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=CC(=C2)N(C)C)C(C1=O)N.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17Cl2N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Methyl({[4-(2,2,2-trifluoroethoxy)phenyl]methyl})amine hydrochloride](/img/structure/B1382939.png)
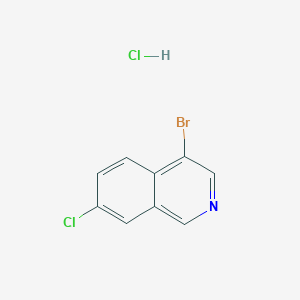
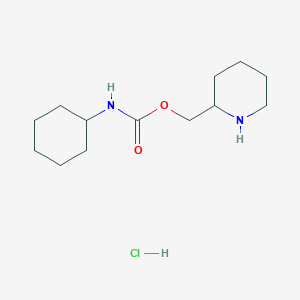
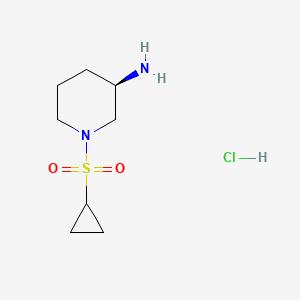
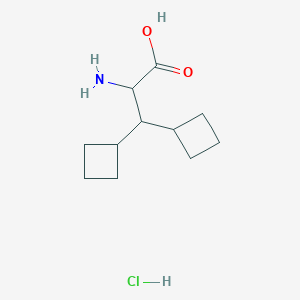
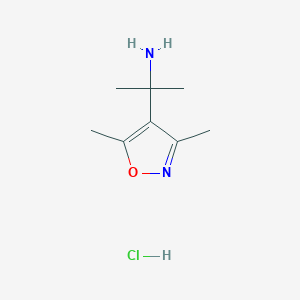

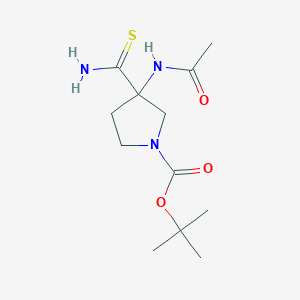
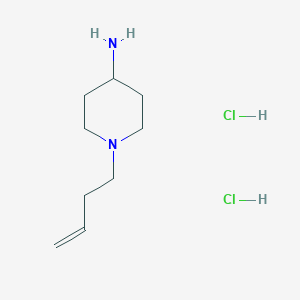

![2-[(2-Aminoethyl)(butyl)amino]ethan-1-ol dihydrochloride](/img/structure/B1382955.png)
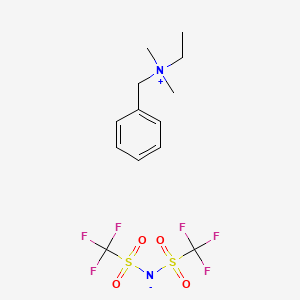
![7-Bromo-6-[diethoxyphosphoryl(difluoro)methyl]naphthalene-2-carbonitrile](/img/structure/B1382957.png)
